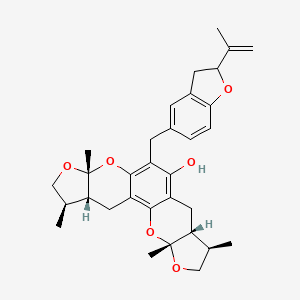
xyloketal J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
xyloketal J is a natural product found in Xylaria with data available.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for xyloketal J, and how can researchers ensure reproducibility?
this compound can be synthesized via reduction of 3,4-dihydro-2H-pyran-5-carboxylate followed by electrophilic aromatic substitution with phloroglucinol carboxylic acid to yield intermediates like C53, which is then modified into water-soluble derivatives (e.g., diethylamine salts such as C53N) . To ensure reproducibility:
- Document reaction conditions (temperature, solvent, catalyst) and purification steps (HPLC, column chromatography).
- Provide spectral data (¹H/¹³C NMR, HRMS) for structural validation .
- Include detailed protocols for salt formation to improve solubility, as seen in derivative synthesis .
Q. What analytical techniques are critical for characterizing this compound’s structural purity and stability?
Key methods include:
- Chromatography : HPLC for purity assessment (>95% purity threshold) .
- Spectroscopy : NMR to confirm stereochemistry and functional groups; FT-IR for bond vibration analysis.
- Mass spectrometry : HRMS to verify molecular weight and fragmentation patterns .
- Stability testing : Accelerated degradation studies under varying pH/temperature to identify decomposition products .
Q. How should researchers design in vitro bioactivity screens for this compound?
- Use cell lines relevant to the compound’s purported targets (e.g., oxidative stress or inflammation models).
- Include positive controls (e.g., N-acetylcysteine for antioxidant assays) and dose-response curves (0.1–100 µM range) .
- Validate results with orthogonal assays (e.g., fluorescence-based ROS detection and ELISA for cytokine profiling) .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action across studies be resolved?
- Conduct systematic reviews to identify variables (e.g., cell type, incubation time, solvent used) that may explain discrepancies .
- Perform sensitivity analyses to test if outcomes persist across statistical models (e.g., ANOVA vs. non-parametric tests) .
- Use knockdown/overexpression models (e.g., siRNA for proposed targets like Nrf2) to isolate pathways .
Q. What strategies optimize this compound’s bioavailability in preclinical models?
- Employ prodrug design (e.g., esterification of hydroxyl groups) to enhance membrane permeability .
- Use nanocarriers (liposomes, polymeric nanoparticles) for targeted delivery, with in vivo pharmacokinetic tracking via LC-MS/MS .
- Compare administration routes (oral vs. intraperitoneal) using AUC calculations from plasma concentration-time curves .
Q. How do computational methods improve understanding of this compound’s structure-activity relationships?
- Apply molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities for targets like KEAP1 or NF-κB .
- Perform MD simulations (GROMACS) to assess conformational stability in lipid bilayers .
- Validate predictions with mutagenesis studies (e.g., alanine scanning of protein binding sites) .
Q. What statistical approaches are recommended for cross-study validation of this compound’s bioactivity?
- Use meta-analysis to aggregate effect sizes (Hedges’ g) from independent studies, accounting for heterogeneity via random-effects models .
- Apply Bayesian frameworks to update probability distributions of efficacy as new data emerge .
- Address publication bias with funnel plots and Egger’s regression .
Q. Methodological Considerations
- Data Contradiction Analysis : Follow PRISMA guidelines for systematic reviews to map biases and confounders .
- Experimental Reproducibility : Adhere to journal standards for reporting methods (e.g., Beilstein Journal’s requirements for compound characterization) .
- Ethical Compliance : For in vivo studies, detail animal welfare protocols (e.g., ARRIVE guidelines) and obtain institutional approvals .
Propriétés
Formule moléculaire |
C32H38O6 |
|---|---|
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
(4R,7R,8R,15R,18R,19R)-4,7,15,18-tetramethyl-12-[(2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)methyl]-3,5,14,16-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1,10,12-trien-11-ol |
InChI |
InChI=1S/C32H38O6/c1-16(2)27-11-20-9-19(7-8-26(20)36-27)10-21-28(33)22-12-24-17(3)14-34-31(24,5)38-30(22)23-13-25-18(4)15-35-32(25,6)37-29(21)23/h7-9,17-18,24-25,27,33H,1,10-15H2,2-6H3/t17-,18-,24+,25+,27?,31+,32+/m0/s1 |
Clé InChI |
CFRIENBZULZHAO-SZRJWENPSA-N |
SMILES isomérique |
C[C@H]1CO[C@]2([C@@H]1CC3=C(C(=C4C(=C3O2)C[C@@H]5[C@H](CO[C@@]5(O4)C)C)CC6=CC7=C(C=C6)OC(C7)C(=C)C)O)C |
SMILES canonique |
CC1COC2(C1CC3=C(C(=C4C(=C3O2)CC5C(COC5(O4)C)C)CC6=CC7=C(C=C6)OC(C7)C(=C)C)O)C |
Synonymes |
xyloketal J |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















